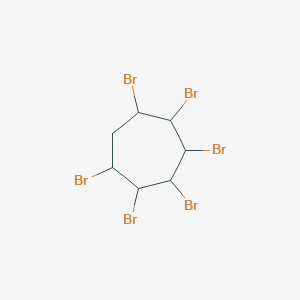
1,2,3,4,5,6-Hexabromocycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexabromocycloheptane is a brominated cycloalkane with the molecular formula C7H6Br6 This compound is characterized by a seven-membered carbon ring with six bromine atoms attached to each carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexabromocycloheptane can be synthesized through the bromination of cycloheptane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of all six carbon atoms in the cycloheptane ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The brominated product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexabromocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Reduction Reactions: The compound can be reduced to form cycloheptane or partially brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cycloheptanone or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted cycloheptanes with various functional groups.
Reduction: Formation of cycloheptane or partially brominated cycloheptanes.
Oxidation: Formation of cycloheptanone or other oxygenated derivatives.
Scientific Research Applications
1,2,3,4,5,6-Hexabromocycloheptane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized as a flame retardant in polymers and other materials to enhance fire resistance.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexabromocycloheptane involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, where they are replaced by other functional groups. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A six-membered carbon ring without bromine atoms.
Cycloheptane: A seven-membered carbon ring without bromine atoms.
1,2,3,4,5,6-Hexachlorocycloheptane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
1,2,3,4,5,6-Hexabromocycloheptane is unique due to the presence of six bromine atoms, which impart distinct chemical properties compared to its non-brominated or chlorinated counterparts. The bromine atoms enhance the compound’s reactivity and make it suitable for specific applications, such as flame retardants and intermediates in organic synthesis.
Properties
CAS No. |
64960-77-6 |
|---|---|
Molecular Formula |
C7H8Br6 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexabromocycloheptane |
InChI |
InChI=1S/C7H8Br6/c8-2-1-3(9)5(11)7(13)6(12)4(2)10/h2-7H,1H2 |
InChI Key |
UKMIMEWJBYAMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C(C1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















